molecular formula C17H26N2O4 B2811534 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea CAS No. 2034397-29-8

1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea

Cat. No.: B2811534
CAS No.: 2034397-29-8
M. Wt: 322.405
InChI Key: LYIVQPDSVDFTKJ-UHFFFAOYSA-N
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Description

This product is the chemical compound 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea, supplied for laboratory research use. The compound has a molecular formula of C17H26N2O4 and a molecular weight of 322.40 g/mol . Its CAS registry number is 2034397-29-8 . Urea derivatives represent a significant class of organic compounds with diverse applications in scientific research, particularly in medicinal chemistry and drug discovery . They are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules. As a specialized urea derivative featuring both an ethoxyphenyl group and a hydroxy-tetrahydropyran-propyl chain, this compound presents a unique structural scaffold. Researchers may explore its utility in developing pharmacological tools or as a building block in organic synthesis. This product is intended for research purposes by qualified laboratory professionals. It is not for diagnostic or therapeutic use in humans or animals. Handle with care, referring to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-2-23-15-5-3-14(4-6-15)19-17(21)18-10-7-16(20)13-8-11-22-12-9-13/h3-6,13,16,20H,2,7-12H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIVQPDSVDFTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2CCOCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves multiple steps. One common approach is to start with the ethoxyphenyl derivative and introduce the hydroxypropyl group through a series of reactions, including protection and deprotection steps to ensure the stability of functional groups. The tetrahydropyran ring is then introduced through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea has been studied for its potential pharmacological effects, which include:

  • Anticancer Activity : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of tumor growth, making it a candidate for further development in oncology .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models. This effect is attributed to its ability to modulate inflammatory cytokine production and inhibit pathways involved in the inflammatory response .
  • Antidiabetic Effects : Preliminary studies suggest that this compound may improve insulin sensitivity and glucose metabolism, indicating potential use in managing diabetes .

Synthesis and Derivatives

The synthesis of this compound has been explored through various methods. Notably, modifications to the urea moiety have led to the creation of derivatives with enhanced biological activity. These derivatives are being investigated for their specific interactions with biological targets, including enzymes and receptors involved in disease processes .

Case Studies

Several case studies highlight the applications of this compound:

  • Case Study on Anticancer Activity :
    • In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The study reported an IC50 value indicating effective cytotoxicity at low concentrations .
  • Case Study on Anti-inflammatory Effects :
    • A study involving animal models of arthritis showed that treatment with the compound reduced joint swelling and pain, correlating with decreased levels of pro-inflammatory markers in serum .
  • Case Study on Antidiabetic Potential :
    • Research conducted on diabetic rats indicated that administration of this compound improved glycemic control and reduced hyperglycemia, suggesting its utility as an adjunct therapy in diabetes management .

Mechanism of Action

The mechanism by which 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent Modifications Molecular Formula Key Features Reference ID
1-(4-Ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea (Target Compound) Ethoxyphenyl, oxan-4-ylpropyl C₁₇H₂₄N₂O₄ Rigid oxan ring, hydroxyl group for H-bonding
1-(4-Ethoxyphenyl)-3-[3-hydroxy-3-(thiophen-2-yl)propyl]urea Ethoxyphenyl, thiophen-2-ylpropyl C₁₆H₂₀N₂O₃S Thiophene ring (aromatic, π-π interactions)
1-(4-Methoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Methoxyphenyl, pyrrolidinone C₁₉H₂₂N₃O₄ Pyrrolidinone ring (polar, enhances solubility)
2-Chloranyl-N-[3-[1-[4-[(4-chlorophenyl)amino]oxan-4-yl]propyl]ethanamide Chlorophenyl, oxan-4-yl, piperidine linkage C₂₂H₃₁Cl₂N₃O₃ Dual oxan and piperidine groups, chloro substituents
N-[3-(10H-Phenothiazin-1-yl)propyl]-N′-[(substituted phenyl)methylidene]-urea Phenothiazine core, substituted phenyl groups Variable Phenothiazine moiety (electron-rich, potential CNS activity)
Key Observations:
  • Oxan vs. Thiophene : The oxan ring in the target compound provides conformational stability, while thiophene analogs (e.g., ) may enhance π-π stacking interactions due to aromaticity.
  • Ethoxy vs.
  • Pyrrolidinone vs. Oxan: Pyrrolidinone-containing analogs () introduce a polar lactam group, improving aqueous solubility but reducing rigidity.
Challenges:
  • Oxan Ring Stability : The oxan group may require protection during synthesis to prevent ring-opening under acidic/basic conditions.
  • Regioselectivity : Substituted phenyl groups (e.g., methoxy vs. ethoxy) demand precise control to avoid byproducts.

Physicochemical and Crystallographic Properties

Property Target Compound Thiophene Analog Pyrrolidinone Urea Phenothiazine Urea
Molecular Weight (g/mol) 320.4 320.4 363.4 Variable (~400–450)
Calculated logP ~2.8 ~3.1 ~2.3 ~3.5–4.0
Hydrogen-Bond Donors 2 (urea NH, -OH) 2 2 2–3
Crystallographic Data Not reported Not reported Not reported Reported in
  • Crystallography : Tools like SHELX and ORTEP are critical for resolving hydrogen-bonding networks. For example, diol analogs () exhibit intramolecular H-bonds stabilizing their conformations.

Biological Activity

1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_3

This compound features an ethoxy group attached to a phenyl ring and a urea functional group linked to a hydroxylated oxane derivative, which may contribute to its biological properties.

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

  • Anticancer Activity : Studies on structurally related urea derivatives have shown promising anticancer properties. For example, certain urea compounds have demonstrated the ability to inhibit cell proliferation in cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Urea derivatives are often explored for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and its analogs:

Activity IC50/EC50 Values Cell Lines/Models References
Anticancer1.9 µg/mL (HCT-116)Human colorectal cancer cells
2.3 µg/mL (MCF-7)Human breast cancer cells
Anti-inflammatoryEC50 = 287.1 mg/mLTobacco mosaic virus model
EC50 = 157.6 mg/mLVarious viral assays

Case Studies

Several studies have explored the biological effects of urea derivatives similar to this compound:

  • Anticancer Properties : In a study involving various cancer cell lines, a closely related compound exhibited significant cytotoxicity with an IC50 value lower than that of doxorubicin, suggesting potential as a chemotherapeutic agent .
  • Anti-inflammatory Activity : A recent investigation into the anti-inflammatory effects of urea derivatives highlighted their ability to reduce inflammation markers in vitro, indicating a mechanism that could be beneficial for treating inflammatory diseases .

Q & A

Q. What are the primary synthetic methods for 1-(4-ethoxyphenyl)-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Formation of the urea backbone via reaction between an isocyanate and an amine. For example, coupling 4-ethoxyphenyl isocyanate with a hydroxy-oxan-4-ylpropylamine precursor .
  • Step 2: Introduction of the oxan-4-yl group through nucleophilic substitution or cyclization under acidic/basic conditions .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key ReagentsReference
Isocyanate-amine coupling60–754-ethoxyphenyl isocyanate
Cyclization of precursors45–55H₂SO₄, THF

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • X-ray crystallography : Determines 3D structure and confirms stereochemistry (e.g., using SHELX software for refinement ).
  • NMR spectroscopy : Identifies proton environments (¹H NMR) and carbon frameworks (¹³C NMR). The hydroxy group at C3 and oxan-4-yl ring protons show distinct shifts .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₂₅N₂O₄: 333.18) .

Q. How does the oxan-4-yl group influence the compound’s physicochemical properties?

  • Solubility : The oxan-4-yl (tetrahydropyran) ring enhances hydrophilicity compared to non-cyclic analogs .
  • Bioavailability : The rigid oxan-4-yl structure improves metabolic stability by reducing enzymatic degradation .
  • Hydrogen bonding : The hydroxyl group on the propyl chain facilitates interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data?

  • Orthogonal assays : Use multiple assays (e.g., enzymatic inhibition and cell viability tests) to confirm activity .
  • Purity validation : Ensure >95% purity via HPLC and eliminate confounding impurities .
  • Structural analogs : Compare activity with derivatives lacking the oxan-4-yl group (see Table 2) .

Q. Table 2: Biological Activity of Structural Analogs

Compound ModificationIC₅₀ (μM)TargetReference
Oxan-4-yl replaced with cyclohexyl12.3PDE4 inhibitor
Fluorophenyl instead of ethoxyphenyl8.7Urease

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Lower temperatures (0–5°C) reduce side reactions during urea bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysts : Use DMAP or DABCO to accelerate isocyanate-amine coupling .

Q. What are key considerations for designing SAR studies?

  • Functional group variation : Test derivatives with substituted aryl groups (e.g., chloro, methoxy) to assess electronic effects .
  • Stereochemistry : Synthesize enantiomers to evaluate chiral center impacts on target binding .
  • Molecular docking : Use computational models (e.g., AutoDock) to predict interactions with enzymes like PDE4 or urease .

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